molecular formula C8H9F3N2O B13084098 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13084098
M. Wt: 206.16 g/mol
InChI Key: CLINLTYQPJSUFQ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoropropyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the selection of cost-effective raw materials, efficient reaction conditions, and effective purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones .

Scientific Research Applications

3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,3,3-trifluoropropyl)pyrrolidin-2-one
  • 3-Amino-1-(3,3,3-trifluoropropyl)thiourea
  • 3-Amino-1-methyl-1-(3,3,3-trifluoropropyl)urea

Uniqueness

Compared to similar compounds, 3-Amino-1-(3,3,3-trifluoropropyl)-1,4-dihydropyridin-4-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

3-amino-1-(3,3,3-trifluoropropyl)pyridin-4-one

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)2-4-13-3-1-7(14)6(12)5-13/h1,3,5H,2,4,12H2

InChI Key

CLINLTYQPJSUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CCC(F)(F)F

Origin of Product

United States

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